tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate

CAS No.: 86409-29-2

Cat. No.: VC18647685

Molecular Formula: C10H15NO5

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86409-29-2 |

|---|---|

| Molecular Formula | C10H15NO5 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | tert-butyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |

| Standard InChI | InChI=1S/C10H15NO5/c1-10(2,3)16-7(12)5-4-6-8(13)15-9(14)11-6/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1 |

| Standard InChI Key | HUCGXHMGDPFJQK-LURJTMIESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1 |

| Canonical SMILES | CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1 |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

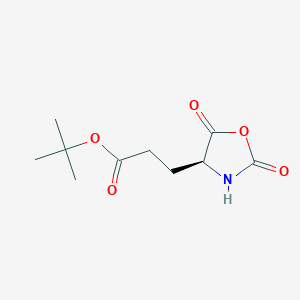

The compound’s structure combines a dioxooxazolidine ring—a five-membered heterocycle containing two ketone groups and an oxygen atom—with a tert-butyl propanoate side chain. The (S)-configuration at the 4-position of the oxazolidine ring introduces chirality, critical for its interactions in asymmetric synthesis and biological systems. The IUPAC name, tert-butyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate, reflects this stereochemistry.

Key structural identifiers include the canonical SMILES string CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1 and the InChIKey HUCGXHMGDPFJQK-LURJTMIESA-N, which encode its connectivity and stereochemistry. The tert-butyl group enhances steric bulk, influencing reaction kinetics and selectivity, while the dioxooxazolidine moiety participates in hydrogen bonding and dipole interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate involves multistep strategies to construct the oxazolidine ring while preserving stereochemistry. One common approach includes:

-

Ring-Closing via Cyclization: Reacting a β-amino alcohol derivative with a carbonyl source (e.g., phosgene or diethyl carbonate) to form the oxazolidine ring. For example:

This step often employs chiral catalysts or resolving agents to achieve the (S)-configuration .

-

Esterification: Introducing the tert-butyl group via acid-catalyzed esterification of the corresponding propanoic acid with tert-butanol:

Process Optimization

Industrial-scale production prioritizes atom economy and enantioselectivity. Recent advances employ flow chemistry to enhance reaction control and reduce racemization . For instance, continuous-flow reactors minimize thermal degradation during cyclization, achieving yields >85% with >99% enantiomeric excess (ee) .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound’s reactivity makes it a precursor to β-amino acids and peptidomimetics. For example, it participates in:

-

Peptide Coupling: The oxazolidine ring’s carbonyl groups activate adjacent amines for nucleophilic acyl substitution, facilitating peptide bond formation.

-

Prodrug Synthesis: Functionalization of the tert-butyl ester yields prodrugs with enhanced bioavailability. Hydrolysis under physiological conditions releases the active carboxylic acid.

Materials Chemistry

In polymer science, the compound acts as a monomer for polyoxazolidines, which exhibit tunable thermal stability and mechanical properties. Copolymerization with epoxides or acrylates yields materials for coatings and adhesives.

Comparative Analysis of Structural Analogues

| Compound Name | CAS Number | Key Structural Differences | Reactivity Profile |

|---|---|---|---|

| Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | 13822-45-2 | Benzyl ester substituent; (R)-configuration | Higher lipophilicity; slower hydrolysis |

| tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate | 129288-31-9 | Acetate side chain instead of propanoate | Enhanced electrophilicity at carbonyl |

| Methyl (S)-3-(2,5-Dioxo-4-oxazolidinyl)propanoate | 1663-47-4 | Methyl ester; shorter alkyl chain | Faster metabolic clearance |

The tert-butyl group in tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate confers superior steric protection compared to benzyl or methyl analogues, reducing unintended hydrolysis in biological systems. Conversely, the acetate derivative’s smaller side chain increases susceptibility to nucleophilic attack, limiting its utility in prolonged-release formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume